4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
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Overview
Description
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is an organic compound that features a benzodiazole ring attached to a benzene ring via a methylene bridge, with an aniline group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline typically involves the reaction of 1H-1,3-benzodiazole with paraformaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the benzodiazole and aniline moieties. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions to introduce substituents onto the benzene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups onto the benzene ring.
Scientific Research Applications
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
- 4-(1H-1,3-benzodiazol-1-ylmethyl)benzaldehyde
- 4-(1H-1,3-benzodiazol-1-ylmethyl)benzoic acid
Uniqueness
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is unique due to the presence of the aniline group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can influence its reactivity, binding properties, and overall utility in various applications.
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUWTMEUPNZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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